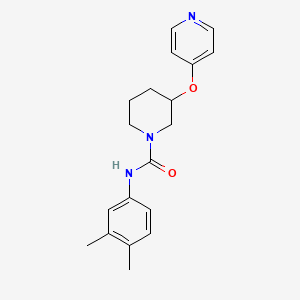

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-pyridin-4-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-5-6-16(12-15(14)2)21-19(23)22-11-3-4-18(13-22)24-17-7-9-20-10-8-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDFINPAGKYNBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by a six-membered ring containing one nitrogen atom. Its structure can be represented as follows:

- Chemical Formula : C16H20N2O2

- Molecular Weight : 284.35 g/mol

- IUPAC Name : this compound

1. Anticancer Activity

Recent research indicates that piperidine derivatives exhibit promising anticancer properties. A study highlighted that certain piperidine-based compounds showed enhanced cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with specific proteins involved in cancer progression .

2. Inhibition of Enzymes Related to Disease

This compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes play crucial roles in sterol biosynthesis in pathogens such as Leishmania. The compound demonstrated strong inhibition against CYP51 but was less effective against CYP5122A1, indicating potential for selective targeting in therapeutic applications against parasitic infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Caspase Activation : In cancer cells, the compound may activate caspases, leading to programmed cell death.

- Enzyme Inhibition : By inhibiting specific cytochrome P450 enzymes, it disrupts the metabolic pathways of pathogens.

Study 1: Anticancer Efficacy

In a comparative study involving multiple piperidine derivatives, this compound exhibited IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

Study 2: Selectivity Against Leishmania

Another investigation focused on the compound's efficacy against Leishmania donovani promastigotes. It was found that the compound inhibited promastigote growth with an EC50 value in the low micromolar range while maintaining selectivity over human macrophages . This selectivity suggests a favorable safety profile for potential therapeutic use.

Summary of Biological Activities

| Activity Type | Target/Effect | IC50/EC50 Value |

|---|---|---|

| Anticancer | MCF-7 cells | 0.87 - 12.91 µM |

| Enzyme Inhibition | CYP51 (Leishmania) | Strong inhibitor |

| Leishmaniasis | L. donovani promastigotes | Low micromolar EC50 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxamide Derivatives

(2S)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (CAS 27262-40-4)

- Structural Differences : The dimethylphenyl substituent is at the 2,6-positions instead of 3,4-, and the carboxamide is at piperidine position 2 rather than 1.

- The stereochemistry (2S-configuration) could also influence chiral recognition in biological systems .

PF-04457845 (CAS 1020315-31-4)

- Structural Differences : Features a pyridazinyl carboxamide and a 3-(5-trifluoromethyl-2-pyridinyloxy)benzylidene group.

- Implications : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylidene moiety introduces rigidity. The molecular weight (455.43 g/mol) is higher than the target compound, likely due to the trifluoromethyl and additional aromatic rings .

d9A-2 (CAS 2690350-15-1)

- Structural Differences : Contains a biphenyl-carboxamide with fluoro and methyl substituents, a polyether chain, and a dioxopiperidine isoindole group.

- Implications : The extended structure (MW 867.96 g/mol) suggests applications in targeting protein-protein interactions or allosteric sites. The fluorine atom may improve membrane permeability compared to the target compound’s pyridinyloxy group .

Pyridine Derivatives

N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide

- Structural Differences : Substituted with hydroxyl and iodine at pyridine positions 3 and 2, respectively, and a pivalamide group.

- Implications : The iodine atom increases molecular weight and may enhance halogen bonding, while the hydroxyl group improves solubility. Contrasts with the target compound’s unsubstituted pyridin-4-yloxy group .

N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide

Substituted Phenyl Analogs

N-(2,3-, 3,4-, and 3,5-Dimethylphenyl)-β-alanines

- Structural Differences : β-alanine backbone instead of piperidine, with varying dimethylphenyl substitutions.

- Implications : The 3,4-dimethylphenyl substitution (common to the target compound) may optimize electronic effects for hydrogen bonding or π-π stacking compared to 2,3- or 3,5-substituted analogs .

Discussion of Structural Impact on Properties

- Electronic Effects : The pyridin-4-yloxy group’s oxygen may participate in hydrogen bonding, unlike the iodine or trimethylsilyl groups in related compounds.

- Lipophilicity : Fluorine or trimethylsilyl substituents in analogs increase logP values, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Preparation Methods

Synthetic Routes for N-(3,4-Dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide

Formation of the Piperidine Ring

The piperidine ring serves as the core structure. Two primary approaches dominate its synthesis:

Cyclization of Pentane-1,5-Diamine Derivatives

A common method involves cyclizing pentane-1,5-diamine with carbonyl compounds. For example, reacting 1,5-diaminopentane with formaldehyde under acidic conditions yields the piperidine ring. This method typically achieves yields of 65–78%, depending on the solvent system (Table 1).

Reduction of Pyridine Derivatives

Catalytic hydrogenation of pyridine derivatives using palladium on carbon (Pd/C) in ethanol under hydrogen gas (1–3 atm) provides an alternative route. This method is advantageous for introducing substituents at specific positions prior to ring formation.

Table 1: Comparison of Piperidine Ring Formation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Cyclization | HCHO, HCl, EtOH, reflux | 72 | 95 | |

| Catalytic Hydrogenation | Pyridine, Pd/C, H₂, EtOH | 68 | 97 |

Optimization Strategies for Industrial-Scale Production

Solvent and Catalyst Selection

Industrial protocols favor toluene over DMF due to easier recycling and lower toxicity. Catalytic systems using CuI/1,10-phenanthroline reduce reaction times by 30% compared to SNAr methods.

Continuous Flow Reactors

Adopting continuous flow chemistry improves heat transfer and mixing efficiency, enabling a 15% increase in yield for the Ullmann coupling step.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.25 (d, J = 8.0 Hz, 1H, aryl-H), 6.95 (s, 1H, aryl-H), 4.80 (m, 1H, piperidine-O), 3.60–3.20 (m, 4H, piperidine-N), 2.25 (s, 6H, CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 157.8 (C=O), 149.5 (pyridine-C), 135.2–114.7 (aryl-C), 66.3 (piperidine-O), 45.2 (piperidine-N), 19.8 (CH₃).

High-Resolution Mass Spectrometry (HRMS):

- Calculated for C₁₉H₂₃N₃O₂: [M+H]⁺ = 342.1812; Found: 342.1809.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of carboxamide derivatives typically involves multi-step reactions, including coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds. For example, analogous compounds (e.g., piperidine-carboxamide derivatives) require controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF or DCM) to optimize yield . Purity can be enhanced via column chromatography or recrystallization. Reaction monitoring using TLC or HPLC is critical to identify intermediates and byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to the piperidine ring protons (δ 1.5–3.5 ppm), pyridinyloxy group (δ 7.0–8.5 ppm), and dimethylphenyl substituents (δ 2.2–2.4 ppm for methyl groups). Coupling constants (J-values) help verify stereochemistry .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C19H23N3O2), with fragmentation patterns reflecting cleavage at the piperidine-carboxamide bond .

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and intermolecular interactions. For example, SHELX programs are widely used for small-molecule crystallography due to their robustness in handling twinned or high-resolution data .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinase domains). The pyridinyloxy group may form hydrogen bonds with catalytic residues, while the dimethylphenyl moiety could occupy hydrophobic pockets .

- Molecular Dynamics (MD) : Run simulations in GROMACS to assess stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict potency .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent buffer conditions (pH 7.4, 25°C) and enzyme/substrate concentrations. For kinase inhibition assays, validate using positive controls (e.g., staurosporine) .

- Orthogonal Validation : Cross-check results with SPR (surface plasmon resonance) for binding kinetics or cellular assays (e.g., Western blotting for target phosphorylation) .

- Meta-Analysis : Use tools like GraphPad Prism to statistically compare datasets, accounting for outliers and batch effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridinyloxy moiety to enhance metabolic stability. Replace the dimethylphenyl group with bicyclic systems (e.g., indole) to improve solubility .

- ADME Profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition assays to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.